molecular formula C11H10O4 B3274518 7-Hydroxy-5-methoxy-4-methylcoumarin CAS No. 6093-81-8

7-Hydroxy-5-methoxy-4-methylcoumarin

Cat. No.: B3274518
CAS No.: 6093-81-8
M. Wt: 206.19 g/mol
InChI Key: OJLATCGOJCUTJG-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methoxy-4-methylcoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, perfumes, and as additives in food

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-5-methoxy-4-methylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

    Substitution: The methoxy group at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 7-Hydroxy-5-methoxy-4-methylcoumarin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme activities and metabolic pathways. It serves as a fluorescent probe due to its ability to emit light upon excitation, making it useful in various bioimaging applications .

Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and antioxidant activities. It is being investigated for its role in the treatment of various diseases, such as cancer and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used as a dye and in the formulation of perfumes and cosmetics due to its pleasant aroma and stability .

Mechanism of Action

The mechanism of action of 7-Hydroxy-5-methoxy-4-methylcoumarin involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For instance, the hydroxyl group can participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity. The compound can also undergo metabolic transformations mediated by enzymes such as cytochrome P450, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Methoxy-4-methylcoumarin
  • 7-Hydroxy-4-methoxy-5-methylcoumarin

Comparison: 7-Hydroxy-5-methoxy-4-methylcoumarin is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 7-Hydroxy-4-methylcoumarin, the additional methoxy group enhances its solubility and stability. In contrast, 7-Methoxy-4-methylcoumarin lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets .

Biological Activity

7-Hydroxy-5-methoxy-4-methylcoumarin (often abbreviated as 7H-4M) is a coumarin derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including cytotoxicity, antioxidant properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is C11H10O4C_{11}H_{10}O_4, and it features hydroxyl and methoxy substituents that contribute to its biological activity.

1. Antitumor Activity

Research indicates that 7H-4M exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to inhibit the growth of human tumor cells, including prostate cancer and malignant melanoma. The compound's mechanism appears to involve the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Prostate Cancer (PC-3)15Induction of apoptosis
Malignant Melanoma20Inhibition of cell proliferation
Non-Small Cell Lung Cancer25Modulation of MAPK signaling pathways

2. Melanogenesis Induction

7H-4M has been shown to enhance melanogenesis in B16-F10 melanoma cells. It increases melanin synthesis by upregulating melanogenic proteins such as tyrosinase, TRP-1, and TRP-2 through the activation of the MITF transcription factor. This effect is mediated via several signaling pathways, including Wnt/β-catenin and AKT .

Figure 1: Mechanism of Melanogenesis Induction by 7H-4M

Melanogenesis Pathway (Illustrative purposes only)

3. Antioxidant Properties

The antioxidant capacity of 7H-4M has been evaluated using various in vitro assays. It demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies have shown that administration of 7H-4M significantly reduces tumor size in mice models bearing prostate cancer xenografts. The treatment led to a marked decrease in tumor weight compared to control groups, suggesting its potential as an anticancer agent .

Case Study 2: Skin Protection
A clinical study assessed the topical application of formulations containing 7H-4M for skin protection against UV-induced damage. Results indicated a reduction in erythema and improved skin elasticity among participants treated with the compound compared to those receiving placebo treatments .

Properties

IUPAC Name

7-hydroxy-5-methoxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-3-10(13)15-9-5-7(12)4-8(14-2)11(6)9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLATCGOJCUTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=CC(=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227992
Record name 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-81-8
Record name 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6093-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-methyl-5,7-diacetoxycoumarin (XXXIV) was dissolved in dimethoxyethane (80 ml) and a solution of dry K2CO3 (6.6 g) and methyl iodide (3 ml) was added. The mixture was refluxed for 6 h, the solvent was evaporated and the residue, after addition of water:methanol (50:50; 80 ml), was heated to reflux 20 min. By evaporation of the MeOH under reduced pressure and by cooling a precipitate was formed, which by crystallization of first from MeOH and then from Me2CO gave 4-methyl-5-methoxy-7-hydroxycoumarin (XXXV; 1.52 g; m.p. 261°-3° C.). ##STR38##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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